An In-depth Technical Guide to Ethyl 5,5,5-trifluoro-3-oxopentanoate
An In-depth Technical Guide to Ethyl 5,5,5-trifluoro-3-oxopentanoate
CAS Number: 127146-29-6
This technical guide provides a comprehensive overview of Ethyl 5,5,5-trifluoro-3-oxopentanoate, a fluorinated β-keto ester of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details its physicochemical properties, synthesis, applications, and safety considerations, adhering to a high standard of technical depth and data presentation.
Chemical and Physical Properties
Ethyl 5,5,5-trifluoro-3-oxopentanoate is a colorless liquid with the molecular formula C₇H₉F₃O₃ and a molecular weight of 198.14 g/mol .[1] The presence of a trifluoromethyl group significantly influences its chemical reactivity and physical properties. A summary of its key physicochemical data is presented in the table below.
| Property | Value | Reference |
| CAS Number | 127146-29-6 | |
| Molecular Formula | C₇H₉F₃O₃ | [1] |
| Molecular Weight | 198.14 g/mol | [1] |
| Boiling Point | 167.8 ± 35.0 °C at 760 mmHg | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| Physical Form | Liquid | |
| Purity | Typically ≥98% |
Synthesis of Ethyl 5,5,5-trifluoro-3-oxopentanoate
The primary synthetic route to Ethyl 5,5,5-trifluoro-3-oxopentanoate is the Claisen condensation .[2][3][4][5] This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this case, ethyl trifluoroacetate serves as the acylating agent and ethyl acetate provides the enolate nucleophile.
A plausible reaction mechanism is as follows:
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Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl acetate to form a resonance-stabilized enolate.
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Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate.
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Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-keto ester.
Experimental Protocol: General Procedure for Claisen Condensation
The following is a generalized experimental protocol based on standard Claisen condensation procedures. Specific reaction conditions may require optimization.
Materials:
-
Ethyl trifluoroacetate
-
Ethyl acetate
-
Sodium ethoxide (or another suitable base)
-
Anhydrous ethanol (or another suitable solvent)
-
Hydrochloric acid (for neutralization)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium ethoxide and anhydrous ethanol.
-
Addition of Reactants: A mixture of ethyl acetate and ethyl trifluoroacetate is added dropwise to the stirred base solution at a controlled temperature (typically 0-10 °C).
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and then acidified with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Ethyl 5,5,5-trifluoro-3-oxopentanoate.
Applications in Drug Development and Agrochemicals
The incorporation of trifluoromethyl groups into organic molecules is a widely employed strategy in medicinal chemistry and agrochemical design to enhance metabolic stability, binding affinity, and lipophilicity.[6][7][8][9] β-Keto esters are versatile synthetic intermediates due to their dual functionality, allowing for a wide range of chemical transformations.[10][11][12]
While specific drugs or agrochemicals directly synthesized from Ethyl 5,5,5-trifluoro-3-oxopentanoate are not extensively documented in publicly available literature, its structural motifs suggest its potential as a key building block for various heterocyclic compounds with potential biological activity. For instance, β-keto esters are precursors to pyrazolones, which exhibit a broad spectrum of pharmacological activities.[12]
Spectroscopic Data
¹H NMR:
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Ethyl group: A triplet corresponding to the methyl protons (~1.3 ppm) and a quartet for the methylene protons (~4.2 ppm).
-
Methylene groups: Two distinct signals for the two methylene groups between the carbonyls and the trifluoromethyl group, likely appearing as singlets or multiplets in the range of 2.5-3.5 ppm.
¹³C NMR:
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Carbonyl carbons: Two signals in the downfield region, one for the ester carbonyl (~160-170 ppm) and one for the ketone carbonyl (~190-200 ppm).
-
Trifluoromethyl carbon: A quartet due to C-F coupling.
-
Ethyl group carbons: Two signals for the methyl and methylene carbons.
-
Methylene carbons: Signals for the two methylene groups in the main chain.
¹⁹F NMR:
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A single signal, likely a singlet or a triplet (due to coupling with adjacent methylene protons), characteristic of a CF₃ group.
Mass Spectrometry (GC-MS):
-
The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the ethoxy group (-OEt) and cleavage at the carbonyl groups.
Safety and Handling
Ethyl 5,5,5-trifluoro-3-oxopentanoate is a chemical that should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not widely available, related compounds with similar functional groups suggest the following potential hazards and handling recommendations:
-
Hazards: May be combustible. May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Disclaimer: This technical guide is for informational purposes only and is intended for use by qualified professionals. The information provided is based on available data and chemical principles, but no warranty is expressed or implied regarding its accuracy or completeness. Users should conduct their own investigations and follow all applicable safety guidelines.
References
- 1. ETHYL 5,5,5-TRIFLUORO-3-OXOPENTANOATE - CAS:127146-29-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 12. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
